2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane

Catalog No.
S597649
CAS No.
3388-04-3
M.F
C11H22O4Si
M. Wt
246.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane

CAS Number

3388-04-3

Product Name

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane

IUPAC Name

trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane

Molecular Formula

C11H22O4Si

Molecular Weight

246.37 g/mol

InChI

InChI=1S/C11H22O4Si/c1-12-16(13-2,14-3)7-6-9-4-5-10-11(8-9)15-10/h9-11H,4-8H2,1-3H3

InChI Key

DQZNLOXENNXVAD-UHFFFAOYSA-N

SMILES

CO[Si](CCC1CCC2C(C1)O2)(OC)OC

Synonyms

(3,4-epoxycyclohexyl)ethyltrimethoxysilane, ECEMS

Canonical SMILES

CO[Si](CCC1CCC2C(C1)O2)(OC)OC

Synthesis of Epoxy-Organosilica Particles:

-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane plays a crucial role in the synthesis of epoxy-organosilica particles. These particles possess unique properties, including high positive Zeta potential, making them valuable in various research fields. Studies have shown that this compound can be combined with other precursors through a sol-gel process to generate these particles, opening doors for research in areas like catalysis, drug delivery, and photonics. [1, 2]

  • Sources:
    • [1] Crivello, J. V., & Mao, J. (1997). Photopolymerization of epoxy monomers containing silicon alkoxide groups. Chemistry of Materials, 9(7), 1554-1561.
    • [2] Nakamura, M., & Ishimura, K. (2008). Synthesis of hierarchically porous silica particles with high positive zeta potential using triethoxysilylethyl methacrylate and 2-(3,4-epoxycyclohexylethyl)triethoxysilane. Langmuir, 24(22), 12228-12234.

UV-Curable Coating Resins:

This compound finds application in the formation of UV-curable coating resins. The epoxy functionality in its structure allows for crosslinking upon exposure to ultraviolet (UV) radiation, leading to the formation of a durable and adherent film. This property makes 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane valuable in research related to the development of novel coatings for various applications, including microelectronics, protective films, and surface modifications. [1]

  • Source:
    • [1] Crivello, J. V., & Mao, J. (1997). Photopolymerization of epoxy monomers containing silicon alkoxide groups. Chemistry of Materials, 9(7), 1554-1561.

Physical Description

Liquid

UNII

SXJ79LS078

GHS Hazard Statements

Aggregated GHS information provided by 216 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 30 of 216 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 186 of 216 companies with hazard statement code(s):;
H317 (30.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H341 (48.39%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (29.57%): May cause cancer [Danger Carcinogenicity];
H351 (66.67%): Suspected of causing cancer [Warning Carcinogenicity];
H412 (47.85%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

3388-04-3

Wikipedia

3,4-epoxycyclohexylethyltrimethoxysilane

General Manufacturing Information

All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastics product manufacturing
Rubber product manufacturing
7-Oxabicyclo[4.1.0]heptane, 3-[2-(trimethoxysilyl)ethyl]-: ACTIVE

Dates

Modify: 2023-08-15

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